molecular formula C13H20OS B14431801 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- CAS No. 76874-66-3

4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)-

Cat. No.: B14431801
CAS No.: 76874-66-3
M. Wt: 224.36 g/mol
InChI Key: WHSBOSUZWSOOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, characterized by the presence of two tert-butyl groups at the 2 and 6 positions

Chemical Reactions Analysis

Types of Reactions: 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiols or thioethers.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiopyran derivatives.

Mechanism of Action

The mechanism of action of 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby blocking their activity . The exact molecular pathways depend on the specific derivative and its target.

Comparison with Similar Compounds

  • 2,6-Diphenyl-4H-thiopyran-4-one
  • 2,6-Dimethyl-4H-thiopyran-4-one
  • Tetrahydro-4H-thiopyran-4-one

Comparison: 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and steric properties. Compared to 2,6-diphenyl-4H-thiopyran-4-one, it may exhibit different electronic effects due to the electron-donating nature of the tert-butyl groups

Properties

CAS No.

76874-66-3

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

2,6-ditert-butylthiopyran-4-one

InChI

InChI=1S/C13H20OS/c1-12(2,3)10-7-9(14)8-11(15-10)13(4,5)6/h7-8H,1-6H3

InChI Key

WHSBOSUZWSOOJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C=C(S1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.